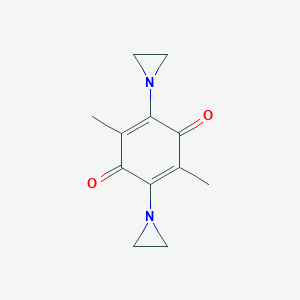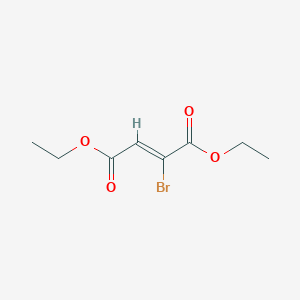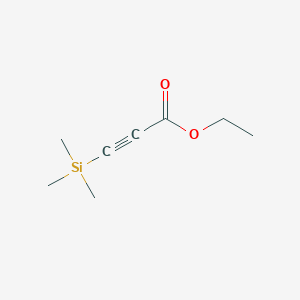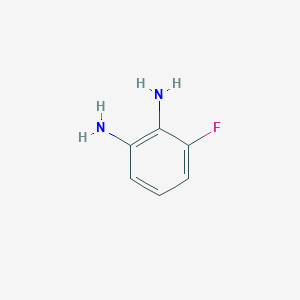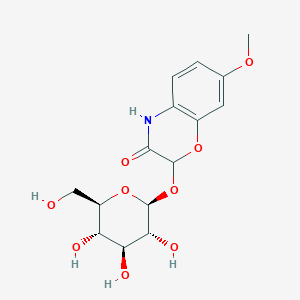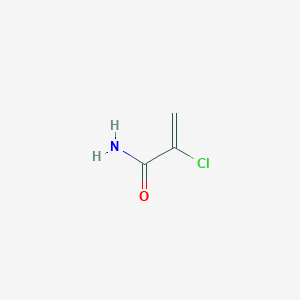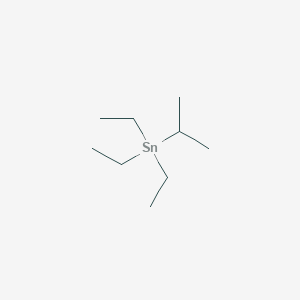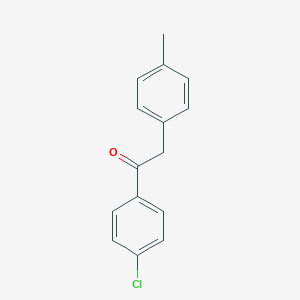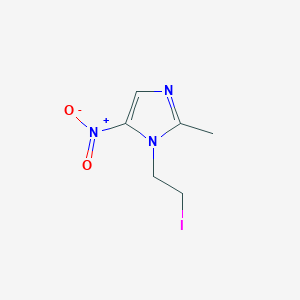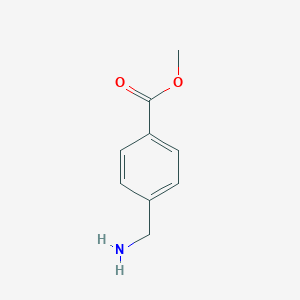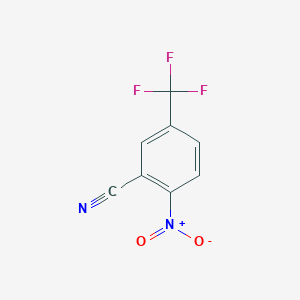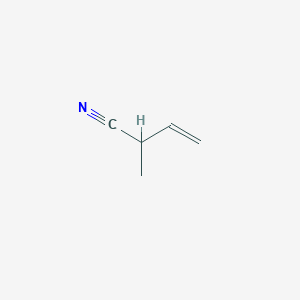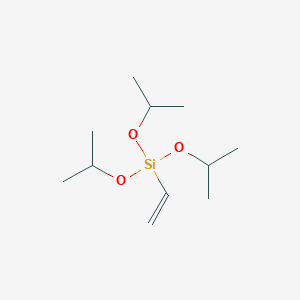
6-Chloropiperonal
Descripción general
Descripción
6-Chloropiperonal is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related chlorinated compounds and their analysis in various contexts. For instance, the first paper discusses the analysis of chloroanisoles and chlorophenols in biological tissue, which are chlorinated aromatic compounds similar to 6-chloropiperonal . The second paper focuses on the monitoring of 6-chloronicotinic acid in human urine, which is a metabolite of the pesticide imidacloprid and contains a chlorine atom in its structure . These studies suggest that the analysis of chlorinated compounds, including 6-chloropiperonal, is significant in environmental and biological monitoring.
Synthesis Analysis
The synthesis of 6-chloropiperonal is not explicitly covered in the provided papers. However, the methodologies used for the analysis of similar chlorinated compounds could potentially be adapted for the synthesis and analysis of 6-chloropiperonal. For example, the method of ethylation and gas chromatography used in the first paper could be relevant for the synthesis or purification steps of 6-chloropiperonal .
Molecular Structure Analysis
Neither of the provided papers directly analyzes the molecular structure of 6-chloropiperonal. However, the structure of 6-chloronicotinic acid mentioned in the second paper includes a chlorine atom and a pyridine ring, which could be structurally related to the piperonal part of 6-chloropiperonal . Understanding the molecular structure of related compounds can provide insights into the reactivity and properties of 6-chloropiperonal.
Chemical Reactions Analysis
The chemical reactions involving 6-chloropiperonal are not discussed in the provided papers. However, the papers do deal with the analysis of chlorinated compounds, which often undergo reactions such as dechlorination, substitution, and oxidation . These types of reactions could also be relevant to 6-chloropiperonal, given its chlorinated nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloropiperonal are not detailed in the provided papers. However, the analysis techniques described, such as solid-phase extraction and gas chromatography-tandem mass spectrometry, are commonly used to determine such properties of chemical compounds . These methods could be applied to 6-chloropiperonal to ascertain its properties, such as solubility, volatility, and stability.
Aplicaciones Científicas De Investigación
Summary of the Application
6-Chloropiperonal is produced during the oxidation process of piperine extracted from black pepper, which is used in the synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA) .
Methods of Application or Experimental Procedures
The synthesis involves a catalytic ruthenium tetroxide oxidation of piperine extracted from black pepper . During this oxidation process, 6-chloropiperonal is produced . This compound then reacts alongside piperonal to give chlorinated analogues of each precursor, ultimately yielding 2-chloro-4,5-methylenedioxymethamphetamine (6-Cl-MDMA) as an impurity within the MDMA sample .
Results or Outcomes
The results show that chlorinated MDMA analogues, previously thought to be deliberately included adulterants, may in fact be route specific impurities with potential application in determining the origin and synthesis method of seized illicit drugs .
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNADRCOROWLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166674 | |
| Record name | 6-Chloropiperonal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropiperonal | |
CAS RN |
15952-61-1 | |
| Record name | 6-Chloropiperonal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15952-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloropiperonal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



